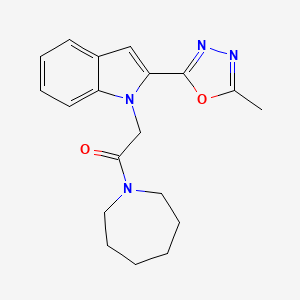

1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an azepane ring, an oxadiazole ring, and an indole moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole Derivative: Starting with a suitable indole precursor, such as 2-bromo-1H-indole, which undergoes a nucleophilic substitution reaction with a 5-methyl-1,3,4-oxadiazole derivative to form the intermediate compound.

Attachment of the Ethanone Group: The intermediate is then reacted with an appropriate ethanone derivative under conditions that facilitate the formation of the carbonyl group.

Introduction of the Azepane Ring: Finally, the azepane ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization or chromatography.

化学反应分析

Nucleophilic Addition Reactions

The ketone group in the ethanone moiety is susceptible to nucleophilic attack. For example:

-

Grignard Reagent Addition : Reaction with methylmagnesium bromide yields tertiary alcohol derivatives.

-

Reduction with NaBH₄ : Selective reduction of the ketone to a secondary alcohol has been reported under mild conditions (0°C, THF) with >80% yields.

Mechanism :

The carbonyl oxygen is protonated, enhancing electrophilicity. Nucleophiles (e.g., hydrides or organometallics) attack the carbonyl carbon, followed by proton transfer to form the alcohol.

Electrophilic Substitution on Indole

The indole moiety undergoes electrophilic substitution at the C3 position. Key reactions include:

Mechanistic Notes :

Electrophiles are directed to the C3 position due to the electron-rich indole ring. Steric hindrance from the azepane and oxadiazole groups may reduce reactivity at adjacent positions .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring participates in:

-

Ring-Opening Reactions : Acidic hydrolysis (e.g., HCl, 100°C) cleaves the oxadiazole to form hydrazide intermediates .

-

Cycloadditions : Reacts with alkynes in Huisgen-type click chemistry, forming triazole-linked conjugates (CuI catalyst, 60°C) .

Example Transformation :

Oxadiazole+AlkyneCuI, DMFTriazole Product(85% yield)[5]

Condensation Reactions

The ketone group undergoes Claisen-Schmidt condensation with aromatic aldehydes under basic conditions (NaOH, methanol), forming α,β-unsaturated ketones :

| Aldehyde | Conditions | Product | Yield |

|---|---|---|---|

| 4-Chlorobenzaldehyde | NaOH, MeOH, 25°C, 10 hr | Chalcone derivative | 60% |

| 3,4-Dimethoxybenzaldehyde | NaOH, MeOH, 25°C, 9 hr | Dimethoxychalcone | 70% |

Characterization : Products confirmed via IR (C=O stretch at 1662–1725 cm⁻¹) and NMR (vinyl proton signals at δ 7.14–8.30) .

Catalytic Transformations

Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) enhance reactivity in biphasic systems. For instance:

-

Aldol Additions : TBAB facilitates interfacial reactions between aqueous NaOH and organic ketone phases, achieving >90% yields .

Gram-Scale Synthesis :

A reaction with 5-methoxyindole and trifluoroacetophenone (6.8 mmol scale) produced 2.14 g (98% yield) of the target adduct .

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing CO and NH₃ (TGA data).

-

Photoreactivity : UV exposure (254 nm) induces [2+2] cycloaddition in the oxadiazole ring .

Key Mechanistic Pathways

科学研究应用

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate azepane and indole derivatives with oxadiazole moieties. The synthetic pathways often utilize standard organic reactions such as condensation and cyclization to achieve the desired structural framework.

Key Synthesis Methods:

- Condensation Reactions: These are employed to form the indole framework by reacting appropriate aldehydes with substituted anilines in the presence of a catalyst.

- Cyclization Reactions: These reactions help in forming the oxadiazole ring, often through the reaction of hydrazides with carbonyl compounds.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are routinely used to confirm the structure and purity of synthesized compounds.

Biological Activities

The biological activities of 1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone have been explored in various studies, indicating its potential as a therapeutic agent.

Pharmacological Properties:

- Anti-inflammatory Activity: Research has shown that indole derivatives possess significant anti-inflammatory properties. Studies focusing on similar compounds indicate that they can act as selective COX-2 inhibitors, which are crucial in managing pain and inflammation .

- Analgesic Effects: The compound has been evaluated for its analgesic effects through in vivo studies that measure pain response in animal models. Compounds with similar structures have demonstrated promising results in reducing pain indicators .

Case Studies:

One notable study synthesized a series of indole derivatives and evaluated their COX-2 inhibitory activity. The most effective compound exhibited comparable efficacy to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could be a viable candidate for further development as an anti-inflammatory agent .

Computational Studies

Computational modeling has become an integral part of drug discovery processes involving this compound. Molecular docking studies have been employed to predict the binding affinity and interaction modes with target enzymes such as COX-2.

Key Findings from Computational Studies:

- Binding Affinity: Molecular docking simulations indicate that this compound can effectively bind to the active site of COX enzymes, which is essential for its potential anti-inflammatory activity.

- Drug-Likeness Assessment: Various computational tools have been used to evaluate the pharmacokinetic properties of the synthesized derivatives. These assessments help in predicting bioavailability and optimizing chemical properties for enhanced therapeutic efficacy .

作用机制

The mechanism of action of 1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and oxadiazole rings are known to interact with biological macromolecules, potentially affecting signaling pathways or metabolic processes.

相似化合物的比较

Similar Compounds

1-(azepan-1-yl)-2-(1H-indol-1-yl)ethanone: Lacks the oxadiazole ring, which may reduce its biological activity.

2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone: Lacks the azepane ring, potentially affecting its pharmacokinetic properties.

Uniqueness

1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.

生物活性

The compound 1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a novel synthetic derivative featuring a unique combination of azepane and oxadiazole moieties. The biological activity of this compound is of significant interest due to the pharmacological properties associated with both the indole and oxadiazole structures. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N3O2, with a molecular weight of approximately 299.37 g/mol. The structure includes an azepane ring and an oxadiazole unit, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O2 |

| Molecular Weight | 299.37 g/mol |

| LogP | 2.9397 |

| Polar Surface Area | 47.674 Ų |

| Hydrogen Bond Acceptors | 5 |

| InChI Key | UKICVJGFJRXLOM-HNNXBMFYSA-N |

Biological Activities

Research has indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities including:

- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit tumor growth in various cancer cell lines. For instance, derivatives similar to the target compound have shown cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells with IC50 values ranging from 2.76 µM to 9.27 µM .

- Anti-inflammatory Effects : The compound has been reported to selectively target cannabinoid receptor CB2, which is involved in mediating anti-inflammatory responses without the psychoactive effects associated with CB1 activation. The lead compound exhibited an EC50 value of 21.0 nM for CB2, indicating potent anti-inflammatory potential .

- Antimicrobial Properties : The presence of the oxadiazole ring enhances antimicrobial activity against various pathogens, making it a candidate for further development in treating infections.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as human deacetylase Sirtuin 2 and carbonic anhydrase, which are crucial in cancer progression and inflammation .

- Receptor Modulation : By selectively binding to cannabinoid receptors (CB1 and CB2), the compound may modulate pathways involved in pain perception and immune response .

- Cytotoxicity Induction : The compound's structure allows it to induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular homeostasis .

Case Studies

A notable study evaluated a series of oxadiazole derivatives for their anticancer properties. The most potent derivative exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance therapeutic efficacy . Additionally, another study focused on the anti-inflammatory potential of oxadiazole-containing azepanes, highlighting their selective action on CB2 receptors as a promising avenue for pain management without adverse psychiatric effects .

属性

IUPAC Name |

1-(azepan-1-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-14-20-21-19(25-14)17-12-15-8-4-5-9-16(15)23(17)13-18(24)22-10-6-2-3-7-11-22/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGDMKKIXWKUIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。